Specific Substitution Pattern Defines a Unique Scaffold for Derivatization
The compound 3,4,5-Trimethyl-1,3-thiazole is structurally defined by methyl substituents on the nitrogen atom (position 3) and the two carbon atoms (positions 4 and 5) of the 1,3-thiazole ring [1]. This is a key differentiator from other common trimethylated isomers like 2,4,5-trimethylthiazole (CAS 13623-11-5), which has methyl groups at the 2-, 4-, and 5-positions. This difference in substitution pattern is not trivial; it fundamentally changes the molecule's reactivity and its potential as a building block for further synthesis, such as through intramolecular heterocyclization routes, offering a unique chemical handle for creating diverse molecular libraries .
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | Methyl groups at 3-, 4-, and 5-positions |
| Comparator Or Baseline | 2,4,5-Trimethylthiazole (CAS 13623-11-5): Methyl groups at 2-, 4-, and 5-positions |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Chemical Structure |
Why This Matters
This specific regioisomerism dictates the compound's reactivity, making it a unique building block for synthesizing compounds that cannot be accessed from other isomers.
- [1] RGD Ontology Report: 3,4,5-trimethyl-1,3-thiazole. View Source
